4-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
4-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an isopropyl group at the 5-position of the thiadiazole ring and a phenoxybutanamide moiety.
Preparation Methods
The synthesis of 4-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Phenoxybutanamide Moiety: The final step involves the coupling of the thiadiazole intermediate with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in DMF.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
4-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide can be compared with other thiadiazole derivatives, such as:
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide: This compound has a sulfonamide group instead of a phenoxybutanamide moiety.
2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has a chloroacetamide group instead of a phenoxybutanamide moiety.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3O2S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-phenoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C15H19N3O2S/c1-11(2)14-17-18-15(21-14)16-13(19)9-6-10-20-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,16,18,19) |
InChI Key |
MDSOEEVRVCYJMR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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